1-(3-Iodophenyl)pyrrolidine-2,5-dione
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Overview
Description
1-(3-Iodophenyl)pyrrolidine-2,5-dione is a heterocyclic compound featuring a pyrrolidine ring substituted with an iodophenyl group. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the iodine atom introduces unique reactivity, making it a valuable intermediate in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Iodophenyl)pyrrolidine-2,5-dione can be synthesized through several methods. One common approach involves the reaction of N-hydroxysuccinimide with 3-iodoaniline in the presence of a suitable solvent like dimethylformamide. This reaction typically proceeds via an oxa-Michael-aldol reaction followed by [3+2] annulation .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale methods. These processes often emphasize scalability, cost-effectiveness, and environmental considerations. For instance, the use of continuous flow reactors can enhance reaction efficiency and product yield.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Iodophenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as thiols or amines, under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the iodine atom or the pyrrolidine ring.
Cyclization Reactions: The pyrrolidine ring can be involved in cyclization reactions, forming more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like thiols or amines in the presence of catalysts such as iron or boron compounds.
Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide or potassium permanganate, while reducing agents may include sodium borohydride.
Cyclization Reactions: Catalysts like palladium or copper can facilitate cyclization reactions under mild conditions.
Major Products Formed:
Substitution Reactions: Products include diaryl sulfides or amines, depending on the nucleophile used.
Oxidation and Reduction: Products vary based on the specific redox reaction, potentially forming iodinated or deiodinated derivatives.
Cyclization Reactions: Complex heterocyclic compounds with potential biological activity.
Scientific Research Applications
1-(3-Iodophenyl)pyrrolidine-2,5-dione has diverse applications in scientific research:
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Explored for its anticonvulsant properties and potential use in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes due to its unique reactivity.
Mechanism of Action
The mechanism of action of 1-(3-Iodophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. For instance, its anticonvulsant activity is believed to be mediated through the inhibition of calcium currents via Cav 1.2 (L-type) channels . This interaction modulates neuronal excitability, reducing the likelihood of seizure activity. Additionally, the compound’s structure allows it to engage in various binding interactions, influencing its biological activity.
Comparison with Similar Compounds
Pyrrolidine-2,5-dione Derivatives: Compounds like 3-chloro-1-aryl pyrrolidine-2,5-diones exhibit similar structural features and biological activities.
Pyrrolidine-2,3-dione Derivatives: These compounds share the pyrrolidine core but differ in substitution patterns, leading to distinct reactivity and applications.
Uniqueness: 1-(3-Iodophenyl)pyrrolidine-2,5-dione is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a promising candidate for drug development.
Properties
CAS No. |
72601-46-8 |
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Molecular Formula |
C10H8INO2 |
Molecular Weight |
301.08 g/mol |
IUPAC Name |
1-(3-iodophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C10H8INO2/c11-7-2-1-3-8(6-7)12-9(13)4-5-10(12)14/h1-3,6H,4-5H2 |
InChI Key |
GAZIKKPKDKVIEU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC(=CC=C2)I |
Origin of Product |
United States |
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